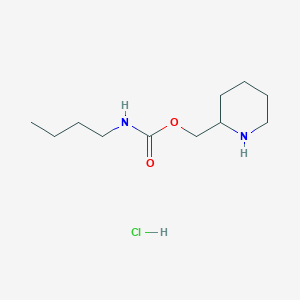

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride

Vue d'ensemble

Description

“®-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride” is a compound that is derived from carboxylic acids . In an ester, the hydrogen in the -COOH group of a carboxylic acid is replaced by a hydrocarbon group. This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .

Synthesis Analysis

The synthesis of this compound involves a two-step reaction: the formation of a covalent acyl-intermediate complex between the protease and the carboxyl ester group of the monomer, and the subsequent deacylation of the complex by aminolysis to form a peptide bond . The efficiency of the polymerization of alanine and glycine benzyl esters was much greater than that of the other esters .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR, gCOSY (two-dimensional J-correlation spectroscopy with gradient coherence selection), and gHMBCAD (two-dimensional heteronuclear multiple-bond J-correlation spectroscopy with adiabatic 180° X-nuclei pulses and gradient coherence selection) spectra can be used .Chemical Reactions Analysis

The chemoenzymatic polymerization of amino acid monomers by proteases involves a two-step reaction: the formation of a covalent acyl-intermediate complex between the protease and the carboxyl ester group of the monomer and the subsequent deacylation of the complex by aminolysis to form a peptide bond .Applications De Recherche Scientifique

Enthalpic Changes in Chiral Compounds

A study by Kimura et al. (2006) explored the enthalpic changes on mixing two couples of S- and R-enantiomers of liquid chiral compounds, including benzyl-(1-phenyl-ethyl)-amine. This research provides insights into the enthalpic stabilization and destabilization in the context of enantiomeric mixtures, which is relevant to understanding the properties of chiral compounds like (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride (Kimura et al., 2006).

Enzymatic Kinetic Resolution of Amines

Nechab et al. (2007) conducted a study on the kinetic resolution of 2-amino-4-phenyl-butane, which is closely related to (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride. Their research highlights the use of enzymatic processes for achieving high enantioselectivity in the resolution of amines, which can be applicable to similar compounds (Nechab et al., 2007).

Antimitotic Agents and Chiral Isomers

The study by Temple and Rener (1992) investigated the biological activity of chiral isomers of certain carbamic acid esters, which have implications for understanding the biological activities of similar compounds like (R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride. This research is significant in the context of antimitotic agents and the importance of chirality in biological systems (Temple & Rener, 1992).

Propriétés

IUPAC Name |

benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13;/h1-10,15H,11-12,17H2,(H,18,19);1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKYXUALWCHN-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(2-Amino-2-phenyl-ethyl)-carbamic acid benzyl ester hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxamide dihydrochloride](/img/structure/B1382919.png)

![5-Amino-6-{bicyclo[2.2.1]heptan-2-yl}piperidin-2-one](/img/structure/B1382920.png)

![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)

![[3-Amino-2-(4-chlorophenyl)propyl]dimethylamine dihydrochloride](/img/structure/B1382929.png)

![Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride](/img/structure/B1382939.png)